molecular formula C17H23N3O2 B14729560 N-(3-{1-[2-(3-Methylbutanoyl)hydrazinylidene]ethyl}phenyl)cyclopropanecarboxamide CAS No. 6399-24-2

N-(3-{1-[2-(3-Methylbutanoyl)hydrazinylidene]ethyl}phenyl)cyclopropanecarboxamide

Cat. No.: B14729560
CAS No.: 6399-24-2
M. Wt: 301.4 g/mol
InChI Key: MLOHXGFCSURHOU-UHFFFAOYSA-N
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Description

N-(3-{1-[2-(3-Methylbutanoyl)hydrazinylidene]ethyl}phenyl)cyclopropanecarboxamide is a complex organic compound with a unique structure that includes a cyclopropane ring and a hydrazinylidene group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{1-[2-(3-Methylbutanoyl)hydrazinylidene]ethyl}phenyl)cyclopropanecarboxamide typically involves multiple steps. One common method includes the reaction of 3-methylbutanoyl chloride with hydrazine to form the hydrazide intermediate. This intermediate is then reacted with ethyl phenylacetate under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-{1-[2-(3-Methylbutanoyl)hydrazinylidene]ethyl}phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-{1-[2-(3-Methylbutanoyl)hydrazinylidene]ethyl}phenyl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-{1-[2-(3-Methylbutanoyl)hydrazinylidene]ethyl}phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-{1-[2-(3-Methylbutanoyl)hydrazinylidene]ethyl}phenyl)cyclopropanecarboxamide
  • This compound analogs
  • Cyclopropane derivatives with hydrazinylidene groups

Uniqueness

This compound is unique due to its specific structural features, such as the cyclopropane ring and the hydrazinylidene group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

6399-24-2

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

IUPAC Name

N-[3-[C-methyl-N-(3-methylbutanoylamino)carbonimidoyl]phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C17H23N3O2/c1-11(2)9-16(21)20-19-12(3)14-5-4-6-15(10-14)18-17(22)13-7-8-13/h4-6,10-11,13H,7-9H2,1-3H3,(H,18,22)(H,20,21)

InChI Key

MLOHXGFCSURHOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NN=C(C)C1=CC(=CC=C1)NC(=O)C2CC2

Origin of Product

United States

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